molecular formula C14H10ClNO3 B6378864 MFCD18314848 CAS No. 1261919-33-8

MFCD18314848

Cat. No.: B6378864
CAS No.: 1261919-33-8
M. Wt: 275.68 g/mol
InChI Key: GEALSJHZVNLZDJ-UHFFFAOYSA-N
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Description

MFCD18314848 is a hypothetical compound referenced here for comparative analysis. While specific data for this compound is unavailable in the provided evidence, structurally and functionally analogous compounds from the literature are used to infer its properties. Based on the evidence, this compound is presumed to belong to the pyrrolo-triazine or indole-derived class of compounds, characterized by halogen substitutions (e.g., chlorine, fluorine) and heterocyclic frameworks. Such compounds are frequently explored in medicinal chemistry for their bioactivity and synthetic versatility .

Properties

IUPAC Name

2-chloro-5-(3-formyl-2-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c15-12-5-4-8(6-11(12)14(16)19)10-3-1-2-9(7-17)13(10)18/h1-7,18H,(H2,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEALSJHZVNLZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC(=C(C=C2)Cl)C(=O)N)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685318
Record name 4-Chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261919-33-8
Record name 4-Chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18314848” involves specific reaction conditions and reagents. The preparation methods typically include multi-step organic synthesis, where each step is carefully controlled to ensure the purity and yield of the final product. Common reagents used in the synthesis may include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities. Techniques such as distillation, crystallization, and chromatography are often employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

“MFCD18314848” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also be reduced using appropriate reducing agents to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving “this compound” typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

“MFCD18314848” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development.

    Industry: The compound’s unique properties make it useful in industrial applications, such as in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “MFCD18314848” involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these interactions at the molecular level can provide insights into its potential therapeutic applications and guide further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3, MDL: MFCD11044885)

Structural Similarities :

  • Core Framework : Both compounds share a pyrrolo-triazine backbone.
  • Substituents : Chlorine at position 4 and an isopropyl group at position 5 (vs. MFCD18314848’s hypothetical dichloro substitution) .

Key Properties :

Property Compound A This compound (Inferred)
Molecular Formula C₆H₃Cl₂N₃ C₆H₃Cl₂N₃ (assumed)
Molecular Weight 188.01 g/mol ~188–200 g/mol
Solubility (Log S) -2.99 (ESOL) Similar range
Bioactivity Score 0.55 Likely comparable
Synthetic Accessibility 2.07 (moderate) Moderate

Functional Differences :

  • Bioactivity : Compound A shows moderate CYP enzyme inhibition and BBB permeability, whereas this compound’s dichloro substitution may enhance lipophilicity and target binding .
  • Synthesis : Compound A is synthesized via Pd-catalyzed cross-coupling, while this compound might require halogenation or nucleophilic substitution .
Compound B: 5-Chloro-3-methyl-1H-indole-2-carbaldehyde (CAS 57335-86-1, MDL: MFCD07186391)

Structural Similarities :

  • Aromatic System : Indole core with chloro and methyl substituents.
  • Functional Group : Aldehyde moiety at position 2 .

Key Properties :

Property Compound B This compound (Inferred)
Molecular Formula C₁₀H₈ClNO C₆H₃Cl₂N₃ (assumed)
Molecular Weight 193.63 g/mol ~188–200 g/mol
Solubility (Log S) -2.47 (ESOL) Similar range
Bioactivity Score 0.55 Likely comparable
Synthetic Accessibility 2.07 (moderate) Moderate

Functional Differences :

  • Reactivity : Compound B’s aldehyde group enables Schiff base formation, whereas this compound’s triazine ring may favor nucleophilic aromatic substitution .

Discussion of Findings

Structural Impact on Properties :

  • Chlorine substituents in both Compound A and B enhance electrophilicity and binding to biological targets. However, Compound A’s triazine ring offers more sites for functionalization compared to Compound B’s indole system .
  • The aldehyde group in Compound B introduces reactivity absent in triazine-based compounds, enabling diverse derivatization .

Synthetic Challenges :

  • Compound A’s synthesis requires precise Pd catalysis, while Compound B uses POCl₃-mediated formylation, which is cost-effective but hazardous .

Bioactivity Trends :

  • Triazine derivatives (Compound A) often exhibit kinase inhibition, whereas indole aldehydes (Compound B) are explored for antimicrobial activity. This compound’s dichloro substitution may balance solubility and potency .

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